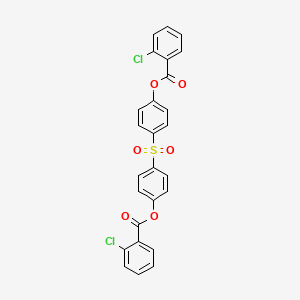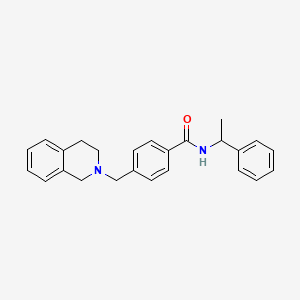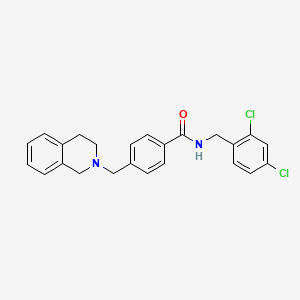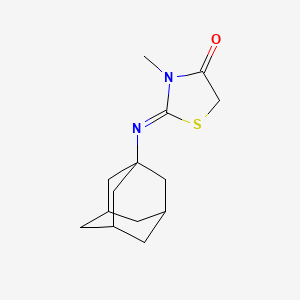
sulfonyldi-4,1-phenylene bis(2-chlorobenzoate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulfonyldi-4,1-phenylene bis(2-chlorobenzoate) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a white crystalline solid that is insoluble in water but soluble in organic solvents.
Wirkmechanismus
Sulfonyldi-4,1-phenylene bis(2-chlorobenzoate) is believed to function as a flame retardant by releasing free radicals that react with the combustion products, thereby inhibiting the spread of flames. It has also been found to act as a nucleating agent, which promotes the formation of a char layer that further inhibits the spread of flames.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of sulfonyldi-4,1-phenylene bis(2-chlorobenzoate) on living organisms. However, it has been found to be non-toxic and non-carcinogenic, making it safe for use in various applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of sulfonyldi-4,1-phenylene bis(2-chlorobenzoate) is its excellent thermal stability, which makes it useful in the production of high-performance polymers and plastics. It also exhibits excellent flame-retardant properties, making it useful in various applications. However, its limited solubility in water and some organic solvents can make it challenging to work with in lab experiments.
Zukünftige Richtungen
There are several areas for future research on sulfonyldi-4,1-phenylene bis(2-chlorobenzoate). One area is to explore its potential as a flame retardant in various materials, including textiles, electronics, and construction materials. Another area is to investigate its potential use as a nucleating agent in various polymers and plastics. Further research is also needed to understand its biochemical and physiological effects on living organisms.
Conclusion:
In conclusion, sulfonyldi-4,1-phenylene bis(2-chlorobenzoate) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a white crystalline solid that is insoluble in water but soluble in organic solvents. It has been extensively studied for its potential use as a flame retardant and nucleating agent in various materials. Further research is needed to explore its potential applications and understand its biochemical and physiological effects.
Synthesemethoden
Sulfonyldi-4,1-phenylene bis(2-chlorobenzoate) can be synthesized through a multi-step process involving the reaction of 4,4'-dichlorodiphenyl sulfone with 2-chlorobenzoic acid in the presence of a catalyst. The reaction is carried out under high temperature and pressure to yield the final product.
Wissenschaftliche Forschungsanwendungen
Sulfonyldi-4,1-phenylene bis(2-chlorobenzoate) has been extensively studied for its potential applications in various fields. It has been found to exhibit excellent thermal stability, which makes it useful in the production of high-performance polymers and plastics. It has also been studied for its potential use as a flame retardant in various materials.
Eigenschaften
IUPAC Name |
[4-[4-(2-chlorobenzoyl)oxyphenyl]sulfonylphenyl] 2-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H16Cl2O6S/c27-23-7-3-1-5-21(23)25(29)33-17-9-13-19(14-10-17)35(31,32)20-15-11-18(12-16-20)34-26(30)22-6-2-4-8-24(22)28/h1-16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDDMIVGZKNFJDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)OC(=O)C4=CC=CC=C4Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H16Cl2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N-diethyl-4-[2-(1-naphthylamino)-1,3-thiazol-4-yl]benzenesulfonamide hydrobromide](/img/structure/B4995422.png)
![2-hydroxy-N-[4-(2,2,3,3-tetrafluoropropoxy)-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4995428.png)
![N-[2-(2,4-dimethoxyphenyl)ethyl]-5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B4995435.png)
![N,N-diethyl-2-[2-(2-fluorophenoxy)ethoxy]ethanamine](/img/structure/B4995452.png)

![1-benzyl-4-(4-chlorophenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-d]pyrimidin-6-one](/img/structure/B4995480.png)

![N~1~-allyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)glycinamide](/img/structure/B4995487.png)
![1,3-dichloro-2-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}-5-methylbenzene](/img/structure/B4995488.png)


![2-{[1-(3-chlorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]methyl}phenol](/img/structure/B4995515.png)

![4-[3-(4-bromophenyl)-5-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B4995527.png)